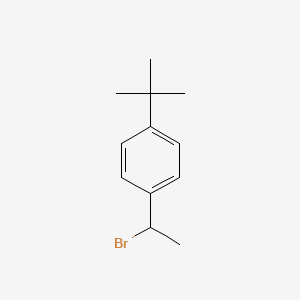

1-(1-Bromoethyl)-4-tert-butylbenzene

Beschreibung

BenchChem offers high-quality 1-(1-Bromoethyl)-4-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Bromoethyl)-4-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(1-bromoethyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYDYXJGZGNKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157581-03-8 | |

| Record name | 1-(1-bromoethyl)-4-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of 1-(1-bromoethyl)-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1-(1-bromoethyl)-4-tert-butylbenzene, a key intermediate in various organic syntheses. We will delve into the core chemical principles, provide detailed, field-tested protocols, and offer insights grounded in practical application to ensure reliable and reproducible outcomes.

Introduction and Significance

1-(1-bromoethyl)-4-tert-butylbenzene is a valuable benzylic bromide. Its importance lies in its function as a versatile building block in organic chemistry, particularly within the pharmaceutical and materials science industries. The bromoethyl group provides a reactive site for nucleophilic substitution and organometallic coupling reactions, while the tert-butyl group confers specific steric and electronic characteristics to the final molecules. This intermediate is pivotal for creating a range of compounds, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is therefore critical for researchers in these fields.

Core Synthetic Strategy: Benzylic Bromination of 4-tert-Butylethylbenzene

The most direct and widely utilized method for synthesizing 1-(1-bromoethyl)-4-tert-butylbenzene is the free-radical bromination of 4-tert-butylethylbenzene at the benzylic position.[1][2] This approach is favored due to its high selectivity for the benzylic C-H bond, which is inherently weaker and more susceptible to radical abstraction than other C-H bonds in the molecule.

Mechanistic Rationale: A Free-Radical Chain Reaction

The reaction follows a classic free-radical chain mechanism, which is divided into three key stages: initiation, propagation, and termination.[3]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation, which generates two radicals.[4] When using N-bromosuccinimide (NBS) as the brominating agent, trace amounts of HBr can react with NBS to produce a small amount of Br₂, which can then be homolytically cleaved by light or heat to form bromine radicals (Br•).[5]

-

Propagation: This stage involves a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic position of 4-tert-butylethylbenzene. This is the rate-determining step and is highly selective due to the resonance stabilization of the resulting benzylic radical.

-

The benzylic radical then reacts with a molecule of the brominating agent (e.g., NBS or Br₂) to form the desired product, 1-(1-bromoethyl)-4-tert-butylbenzene, and a new bromine radical that continues the chain reaction.[3]

-

-

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can happen through the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.

Sources

- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 2. Free-radical bromination of the following compound introduces bro... | Study Prep in Pearson+ [pearson.com]

- 3. bookpremiumfree.com [bookpremiumfree.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-bromoethyl)-4-tert-butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 1-(1-bromoethyl)-4-tert-butylbenzene. As a specialized aromatic halide, understanding its characteristics is crucial for its application in organic synthesis and drug discovery. This document is structured to deliver not just data, but also the scientific reasoning behind the properties and the methodologies for their determination, ensuring a thorough understanding for research and development professionals.

Introduction: A Molecule of Interest

1-(1-bromoethyl)-4-tert-butylbenzene is a halogenated derivative of tert-butylbenzene. The presence of a chiral center at the ethyl-benzylic position and a bulky tert-butyl group makes it a valuable intermediate for synthesizing a variety of organic molecules, potentially including novel pharmaceutical compounds. The interplay between the reactive benzylic bromide and the sterically hindering tert-butyl group dictates its unique chemical behavior and necessitates a detailed examination of its physicochemical properties.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its properties.

Caption: Chemical structure of 1-(1-bromoethyl)-4-tert-butylbenzene.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-(1-bromoethyl)-4-tert-butylbenzene |

| Molecular Formula | C₁₂H₁₇Br[1] |

| Molecular Weight | 241.17 g/mol [1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C(C)(C)C)Br |

| InChI | InChI=1S/C12H17Br/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 |

| InChIKey | UCYDYXJGZGNKDF-UHFFFAOYSA-N |

Physicochemical Properties: Knowns and Predictions

Direct experimental data for 1-(1-bromoethyl)-4-tert-butylbenzene is not widely available in public literature. Therefore, some properties are predicted based on its structure, with clear indications of their theoretical nature.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Physical State | Predicted to be a liquid at room temperature | Based on similar structures |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons) and insoluble in water. | Principle of "like dissolves like" |

| XlogP | 4.6 | Predicted by computational models[1] |

Causality Behind Predicted Properties

-

Physical State: The presence of a flexible ethyl chain and a non-planar tert-butyl group is likely to disrupt crystal lattice formation, favoring a liquid state at ambient temperatures.

-

Solubility: The molecule is predominantly nonpolar due to the large hydrocarbon framework (tert-butyl group and benzene ring). This makes it miscible with nonpolar organic solvents. The polar C-Br bond is insufficient to confer significant water solubility.

-

XlogP (Octanol-Water Partition Coefficient): The predicted value of 4.6 indicates a high degree of lipophilicity.[1] This is a critical parameter in drug development, influencing membrane permeability and pharmacokinetic profiles. The high value is attributed to the large nonpolar surface area of the molecule.

Experimental Determination of Physicochemical Properties: A Methodological Approach

For novel compounds like 1-(1-bromoethyl)-4-tert-butylbenzene, experimental determination of its properties is paramount. The following outlines the standard, self-validating protocols for such characterization.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the characterization of 1-(1-bromoethyl)-4-tert-butylbenzene.

Step-by-Step Protocols

A. Synthesis and Purification:

-

Synthesis: A potential synthetic route involves the radical bromination of 4-tert-butylethylbenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction would be carried out in a nonpolar solvent like carbon tetrachloride under reflux.

-

Purification: The crude product would be purified by flash column chromatography on silica gel, using a nonpolar eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product from starting material and byproducts.

B. Structural and Purity Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a quartet for the methine proton adjacent to the bromine, a doublet for the methyl protons of the ethyl group, a singlet for the tert-butyl protons, and signals in the aromatic region.

-

¹³C NMR: To identify the number of unique carbon environments.

-

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic distribution pattern characteristic of a monobrominated compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as C-H stretches (aliphatic and aromatic), C=C stretches (aromatic), and the C-Br stretch.

-

Purity Assessment (High-Performance Liquid Chromatography - HPLC or Gas Chromatography - GC): To determine the purity of the synthesized compound, which is crucial for accurate physicochemical measurements. A validated method with a suitable column and mobile/carrier phase would be developed.

C. Physicochemical Property Determination:

-

Boiling Point: Due to the expected high boiling point, determination under reduced pressure is recommended to prevent decomposition.

-

Melting Point: If the compound is a solid at lower temperatures, Differential Scanning Calorimetry (DSC) or a standard melting point apparatus would be used.

-

Density: A pycnometer would be used to accurately measure the density of the liquid compound at a controlled temperature.

-

Solubility: A series of solubility tests would be performed in various solvents at a fixed temperature to qualitatively and quantitatively assess its solubility profile.

Reactivity and Stability

-

Reactivity: The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). The bulky tert-butyl group may sterically hinder Sₙ2 reactions to some extent. Elimination reactions (E1 and E2) are also possible in the presence of a strong base.

-

Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). However, it may be sensitive to light and strong bases, which could promote decomposition or elimination reactions.

Safety and Handling

-

Hazard Class: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(1-bromoethyl)-4-tert-butylbenzene is a compound with significant potential in synthetic organic chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is currently lacking in public literature, this guide provides a robust framework for its characterization. The predicted properties, grounded in chemical principles, combined with the detailed experimental protocols, offer a clear path for researchers to fully characterize this molecule and unlock its potential in their research and development endeavors.

References

-

PubChem. 1-(1-bromoethyl)-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]

Sources

Mass Spectrometry of 1-(1-Bromoethyl)-4-tert-butylbenzene: Fragmentation Dynamics and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

1-(1-Bromoethyl)-4-tert-butylbenzene (CAS 157581-03-8)[1] is a highly reactive benzylic alkylating agent frequently utilized as an intermediate in pharmaceutical synthesis and advanced materials development. Accurate structural characterization of this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. As a Senior Application Scientist, I frequently observe that the inherent lability of the benzylic carbon-bromine (C–Br) bond complicates spectral interpretation, often leading to thermal degradation artifacts that are misidentified as true Electron Ionization (EI) fragments.

This whitepaper deconstructs the mass spectrometric behavior of 1-(1-bromoethyl)-4-tert-butylbenzene, explaining the causality behind its fragmentation pathways, and provides a field-proven, self-validating GC-MS protocol designed to preserve structural integrity during analysis.

Structural Profiling & Ionization Dynamics

Under standard 70 eV Electron Ionization (EI), 1-(1-bromoethyl)-4-tert-butylbenzene (

Bromine naturally occurs as two stable isotopes,

The Causality of the Weak Molecular Ion:

The C–Br bond dissociation energy at the benzylic position is exceptionally low. Upon ionization, the radical cation rapidly undergoes

Mechanistic Fragmentation Pathways

Understanding the "why" behind the spectrum is critical for distinguishing target signals from matrix interference or degradation artifacts. The fragmentation follows three primary pillars:

Pathway A: Benzylic C–Br Cleavage (The Base Peak)

The dominant event is the loss of

Pathway B: Alkyl Group Fragmentation

The m/z 161 base peak acts as a precursor for secondary fragmentation cascades, mirroring the known mass spectral behavior of tert-butylbenzenes[2]:

-

Loss of Methyl Radical: The benzylic cation can expel a methyl radical (

, 15 Da) from either the ethyl or tert-butyl moiety, generating a radical cation at m/z 146 . -

Isobutylene Elimination: A classic rearrangement involves the loss of neutral isobutylene (

, 56 Da) from the tert-butyl group, yielding the 1-phenylethyl cation at m/z 105 . -

tert-Butyl Cation Formation: Direct cleavage of the tert-butyl group yields the highly stable tert-butyl cation at m/z 57 , a hallmark peak for this structural class.

Pathway C: Dehydrohalogenation (m/z 160)

The loss of hydrogen bromide (HBr, 80/82 Da) from the molecular ion yields the 4-tert-butylstyrene radical cation at m/z 160 . Expert Insight: While this occurs natively in the EI source, an exaggerated m/z 160 peak is a primary indicator of thermal degradation within a hot GC injection port. Controlling this artifact is the core focus of the self-validating protocol in Section 6.

Quantitative Data Presentation

The following table summarizes the diagnostic ions required for the positive identification of 1-(1-bromoethyl)-4-tert-butylbenzene.

| m/z Value | Ion Assignment | Relative Abundance | Mechanistic Origin |

| 242 | < 5% | Intact molecular ion (heavy isotope) | |

| 240 | < 5% | Intact molecular ion (light isotope) | |

| 161 | 100% (Base Peak) | Benzylic | |

| 160 | 10 - 30% | EI elimination / Thermal dehydrohalogenation | |

| 146 | 15 - 25% | Methyl radical loss from benzylic cation | |

| 105 | 20 - 40% | Isobutylene loss from the tert-butyl group | |

| 57 | 40 - 60% | tert-Butyl cation formation |

Fragmentation Pathway Diagram

The logical relationships between the precursor ion and its fragment progeny are mapped below.

Fig 1. Principal EI-MS fragmentation pathways of 1-(1-bromoethyl)-4-tert-butylbenzene.

Experimental Protocols: A Self-Validating GC-MS Workflow

To ensure high-fidelity data acquisition, standard hot split/splitless injections (typically set at 250°C) must be avoided, as they will thermally degrade the benzylic bromide into a styrene derivative prior to column separation. The following protocol utilizes a Programmable Temperature Vaporizer (PTV) to guarantee analytical trustworthiness[3].

Step 1: System Suitability Test (SST) - The Validation Gate

Before analyzing the target compound, the system must prove it is not thermally degrading labile C–Br bonds.

-

Prepare a 50 µg/mL standard solution of unsubstituted (1-bromoethyl)benzene[4] in a non-polar solvent (e.g., hexane).

-

Inject 1 µL using the PTV inlet.

-

Validation Logic: Monitor the ratio of m/z 104 (styrene artifact) to m/z 105 (intact benzylic cation base peak).

-

Pass Criteria: If the m/z 104 peak is < 10% of the m/z 105 peak, the inlet is sufficiently deactivated and cool.

-

Fail Criteria: If m/z 104 > 10%, thermal dehydrohalogenation is occurring. You must lower the initial PTV temperature or replace the inlet liner.

-

Step 2: Sample Preparation

-

Dissolve 1-(1-bromoethyl)-4-tert-butylbenzene in anhydrous hexane to a final concentration of 100 µg/mL.

-

Ensure the sample is stored in amber vials at 4°C to prevent photolytic debromination.

Step 3: PTV GC-MS Acquisition

-

Inlet Configuration: Use a deactivated, baffled glass liner. Set the initial PTV temperature to 40°C (hold for 0.1 min during injection).

-

Temperature Ramp: Rapidly ramp the inlet at 700°C/min to 220°C to transfer the analyte to the column without prolonged thermal stress.

-

Chromatography: Use a standard non-polar column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Oven program: 50°C (hold 1 min), ramp at 15°C/min to 280°C.

-

MS Parameters: Set the transfer line to 250°C and the EI source to 230°C. Scan range: m/z 40 to 300.

By gating the analysis behind the (1-bromoethyl)benzene SST, this protocol becomes a self-validating system , ensuring that the observed m/z 160 peak in the final target spectrum is a true EI fragment and not a methodological artifact.

References

-

Title: Benzene, tert-butyl- Source: NIST WebBook (National Institute of Standards and Technology) URL:[Link]

-

Title: (1-Bromoethyl)benzene | C8H9Br | CID 11454 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

-

Title: Monocyclic Aromatic Hydrocarbons | ACS Reagent Chemicals Source: American Chemical Society (ACS) URL:[Link]

Sources

1-(1-bromoethyl)-4-tert-butylbenzene CAS number

An In-depth Technical Guide to 1-(1-bromoethyl)-4-tert-butylbenzene

CAS Number: 157581-03-8

Abstract

This technical guide provides a comprehensive overview of 1-(1-bromoethyl)-4-tert-butylbenzene, a key halogenated aromatic hydrocarbon used in advanced organic synthesis. The document is structured to provide researchers, chemists, and drug development professionals with in-depth knowledge of its physicochemical properties, synthesis methodologies, reactivity, and applications. Emphasis is placed on the mechanistic principles that govern its synthesis and reactivity, providing a framework for its effective use as a versatile chemical intermediate. This guide also includes detailed protocols for its synthesis and safe handling, supported by data tables and process diagrams to ensure both scientific integrity and practical utility.

Introduction to a Versatile Building Block

1-(1-bromoethyl)-4-tert-butylbenzene, with the Chemical Abstracts Service (CAS) number 157581-03-8, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a secondary benzylic bromide, its chemical behavior is dominated by the lability of the carbon-bromine bond, which is activated by the adjacent benzene ring. This inherent reactivity makes it an excellent electrophilic precursor for introducing the 4-tert-butylphenethyl moiety into more complex molecular architectures.

The presence of the tert-butyl group is of particular importance. This bulky, lipophilic group can sterically influence reaction pathways and significantly modify the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API).[1] For instance, it can enhance membrane permeability or modulate binding affinity to a biological target. Consequently, 1-(1-bromoethyl)-4-tert-butylbenzene is a valuable starting material for synthesizing a wide range of target molecules, from novel drug candidates to specialized organic materials.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization of a chemical intermediate is fundamental to its successful application. The key properties of 1-(1-bromoethyl)-4-tert-butylbenzene are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 157581-03-8 | |

| Molecular Formula | C₁₂H₁₇Br | [2] |

| Molecular Weight | 241.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| SMILES | CC(Br)c1ccc(cc1)C(C)(C)C | [2] |

| InChI Key | UCYDYXJGZGNKDF-UHFFFAOYSA-N | [2] |

| Density | ~1.2 g/mL (estimated) | General knowledge |

| Boiling Point | > 200 °C at 760 mmHg (estimated) | General knowledge |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., THF, DCM, diethyl ether).[3] | General knowledge |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a characteristic doublet for the methyl protons (CH₃) and a corresponding quartet for the benzylic proton (CH-Br). The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. A prominent singlet at a higher field would represent the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the benzylic carbon attached to bromine, the methyl carbon, the quaternary carbon of the tert-butyl group, and the four unique aromatic carbons.

-

MS (Mass Spectrometry): The mass spectrum would display a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio. Key fragmentation patterns would include the loss of Br• (bromine radical) and subsequent fragmentation of the resulting carbocation.

Synthesis and Mechanistic Insights

The most efficient and common method for preparing secondary benzylic bromides like 1-(1-bromoethyl)-4-tert-butylbenzene is through the free-radical bromination of the corresponding alkylbenzene precursor, 4-tert-butylethylbenzene.

Core Synthesis Pathway

The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, typically under reflux with photochemical initiation (e.g., a sunlamp).

Caption: Workflow for the synthesis of 1-(1-bromoethyl)-4-tert-butylbenzene.

Mechanistic Explanation

The high selectivity for the benzylic position over other positions is a cornerstone of this reaction. This is explained by the stability of the intermediate radical. The benzylic radical formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring, significantly lowering the activation energy for its formation compared to radicals at other positions on the alkyl chain.

Experimental Protocol: Free-Radical Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylethylbenzene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.).

-

Solvent Addition: Add a sufficient volume of a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane) to dissolve the reactants.

-

Reaction Initiation: While stirring, heat the mixture to reflux (approx. 77°C for CCl₄). For enhanced initiation, irradiate the flask with a high-intensity lamp (e.g., 250W sunlamp).

-

Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC (Gas Chromatography). The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct, which will float on the solvent surface.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Purification:

-

Filter the reaction mixture to remove the solid succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude oil can be further purified by vacuum distillation or column chromatography to yield pure 1-(1-bromoethyl)-4-tert-butylbenzene.

Reactivity and Synthetic Applications

The utility of 1-(1-bromoethyl)-4-tert-butylbenzene stems from its predictable reactivity as a secondary benzylic halide. It readily participates in nucleophilic substitution and elimination reactions.

Sources

Strategic Reactivity and Solvolysis Dynamics of 1-(1-bromoethyl)-4-tert-butylbenzene

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The molecule 1-(1-bromoethyl)-4-tert-butylbenzene is a highly versatile bifunctional building block utilized in complex API (Active Pharmaceutical Ingredient) synthesis and materials science. Its chemical behavior is dictated by the synergistic interplay between a sterically hindered secondary benzylic bromide and a bulky, electron-donating para-tert-butyl group. This guide provides a comprehensive mechanistic analysis of its reactivity, focusing on the causality behind its solvolytic behavior, competing substitution/elimination pathways, and field-proven experimental protocols designed for self-validation.

Structural and Electronic Profiling

The reactivity of 1-(1-bromoethyl)-4-tert-butylbenzene is fundamentally governed by its ability to form a highly stabilized benzylic carbocation.

The Dual Influence of Structure

-

Secondary Benzylic Position: Unlike primary benzyl bromides, which often undergo borderline

reactions, the secondary nature of the 1-bromoethyl group introduces localized steric hindrance while dramatically lowering the activation energy for heterolytic C–Br bond cleavage[1]. -

The para-tert-butyl Group: The tert-butyl moiety acts as a potent electron donor via inductive effects (+I). According to the Hammett equation and Brown-Okamoto substituent constants (

), the p-tert-butyl group (

The Baker-Nathan Effect

While the tert-butyl group stabilizes the carbocation, it is crucial to note that it is actually less effective at hyperconjugative stabilization than a simple methyl group. This counterintuitive phenomenon—where the electron-donating ability follows the order Methyl > Ethyl > Isopropyl > tert-Butyl—is known as the Baker-Nathan effect [3]. Consequently, while 1-(1-bromoethyl)-4-tert-butylbenzene is highly reactive, its para-methyl counterpart solvolyzes even faster.

Mechanistic Pathways

Depending on the solvent system and the nature of the nucleophile, the benzylic bromide can be directed down three distinct mechanistic pathways.

Mechanistic divergence of the benzylic bromide under varying conditions.

- Solvolysis (Dominant): In polar protic solvents (e.g., aqueous ethanol or acetone), the reaction proceeds almost exclusively via a unimolecular rate-determining step to form a planar carbocation, resulting in a racemic product mixture[1].

-

Substitution: To force an

-

E1/E2 Elimination: In the presence of strong, bulky bases (e.g., KOtBu) or under prolonged thermal stress, elimination outcompetes substitution, yielding 1-(tert-butyl)-4-vinylbenzene (a substituted styrene).

Quantitative Kinetic Data

To contextualize the reactivity, the table below summarizes the relative solvolysis rates (

| Substrate | Relative Solvolysis Rate ( | Primary Pathway | |

| Benzyl bromide | 1 | 0.00 | |

| 1-Bromoethylbenzene | 0.00 | ||

| 1-(1-Bromoethyl)-4-tert-butylbenzene | -0.26 | ||

| 1-(1-Bromoethyl)-4-methylbenzene | -0.31 |

Data illustrates the massive acceleration provided by the secondary carbon and the specific electronic contribution of the para-alkyl groups[2],[3].

Experimental Protocols

The following methodologies are engineered for high reproducibility and incorporate self-validating mechanisms to ensure scientific integrity.

Protocol 1: Controlled Solvolysis Kinetics

Objective: To quantitatively determine the first-order rate constant (

Self-validating titrimetric workflow for tracking SN1 solvolysis kinetics.

Step-by-Step Procedure:

-

Preparation: Dissolve exactly 10.0 mmol of 1-(1-bromoethyl)-4-tert-butylbenzene in 50 mL of anhydrous acetone.

-

Equilibration: In a separate temperature-controlled flask (25.0 ± 0.1 °C), prepare 50 mL of a 60% acetone / 40% water mixture.

-

Initiation: Rapidly inject the substrate solution into the aqueous mixture (yielding a final 80:20 acetone:water ratio). Start the kinetic timer immediately.

-

Sampling & Quenching: At predetermined intervals (e.g., 5, 10, 20, 40 minutes), withdraw 5.0 mL aliquots. Immediately discharge the aliquot into 20 mL of ice-cold (0°C) anhydrous acetone. Causality: The sudden drop in temperature and ionizing power instantaneously arrests the solvolysis, ensuring precise temporal resolution of the kinetic data.

-

Titration: Titrate the liberated HBr in the quenched aliquot using standardized 0.05 M NaOH with bromothymol blue as an indicator.

-

Self-Validation (The Infinity Titer): Allow a final 5.0 mL aliquot to react for >10 half-lives (e.g., 24 hours) or heat gently to force completion. Titrate to find

. If

Protocol 2: Directed Azidation

Objective: Synthesis of 1-(1-azidoethyl)-4-tert-butylbenzene with inversion of stereochemistry.

Causality & Design: To suppress the highly favored

Step-by-Step Procedure:

-

Suspend 1.5 equivalents of strictly anhydrous Sodium Azide (

) in dry DMF under an argon atmosphere. -

Cool the suspension to 0°C to minimize elimination (E2) side reactions.

-

Add 1.0 equivalent of 1-(1-bromoethyl)-4-tert-butylbenzene dropwise over 15 minutes.

-

Allow the reaction to warm to ambient temperature and stir for 12 hours.

-

Quench with distilled water and extract with diethyl ether. Wash the organic layer extensively with brine to remove residual DMF.

-

Dry over

, filter, and concentrate in vacuo. Verify the inversion of stereochemistry via chiral HPLC if enantiopure starting material was utilized.

References

Sources

Comprehensive Solubility and Stability Profiling of 1-(1-bromoethyl)-4-tert-butylbenzene in Drug Development

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the selection and profiling of alkylating agents dictate the success of downstream coupling reactions. 1-(1-bromoethyl)-4-tert-butylbenzene (CAS: 157581-03-8) is a highly lipophilic secondary benzylic bromide frequently utilized to install bulky, hydrophobic pharmacophores in prodrugs and targeted therapeutics[1],[2].

However, profiling the "solubility" of this compound presents a unique analytical challenge. Due to its specific electronic structure, assessing its solubility in aqueous or protic media is fundamentally confounded by its chemical instability (solvolysis). This whitepaper provides an in-depth mechanistic analysis of its solubility profile, detailing the causality behind its behavior, and outlines self-validating experimental workflows designed to decouple thermodynamic dissolution from hydrolytic degradation.

Physicochemical Fundamentals & Causality

To understand the solubility profile of 1-(1-bromoethyl)-4-tert-butylbenzene, one must analyze the causality driven by its molecular architecture:

-

The tert-Butyl Group (Hydrophobic Shielding): The bulky tert-butyl moiety imparts massive lipophilicity to the molecule. This ensures near-infinite solubility in non-polar and weakly polar aprotic solvents (e.g., hexane, dichloromethane, toluene). It also acts as a steric shield, influencing the trajectory of nucleophilic attacks during API synthesis.

-

The Secondary Benzylic Bromide (Electronic Lability): The carbon-bromine bond is situated at a secondary benzylic position. The electron-donating nature of the tert-butyl group (via hyperconjugation and inductive effects) highly stabilizes any developing positive charge at the benzylic carbon.

The Causality of Solvolysis: When introduced to polar protic solvents (like water or methanol), the solvent's high dielectric constant promotes the ionization of the C-Br bond. Because the resulting benzylic carbocation is exceptionally stable, the molecule undergoes rapid

This dictates a strict handling rule: All stock solutions must be prepared in anhydrous, aprotic solvents to maintain molecular integrity[4].

Solubility and Stability Matrix

The following table summarizes the quantitative and qualitative solubility behavior of 1-(1-bromoethyl)-4-tert-butylbenzene across various solvent systems, highlighting the critical divergence between dissolution and stability.

| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Chemical Stability | Primary Molecular Pathway |

| Water (pH 7.4) | 80.1 | < 0.01 mg/mL | Poor ( | Hydrolysis ( |

| Methanol | 32.7 | > 50 mg/mL | Poor | Methanolysis (Ether formation) |

| DMSO | 46.7 | > 100 mg/mL | Moderate* | Stable (if strictly anhydrous) |

| Dichloromethane | 8.9 | > 200 mg/mL | Excellent | Intact Solvation |

| Hexane | 1.9 | > 200 mg/mL | Excellent | Intact Solvation |

*Note: DMSO is highly hygroscopic. The introduction of atmospheric moisture will initiate slow hydrolysis over time.

Mechanistic Visualization

The diagram below illustrates the divergent pathways the compound takes depending on the solvent environment, emphasizing why "aqueous solubility" cannot be measured without accounting for degradation.

Figure 1: Solvolysis vs. stability pathways of 1-(1-bromoethyl)-4-tert-butylbenzene.

Experimental Workflows for Solubility & Stability Determination

To accurately profile this compound, standard gravimetric or simple UV-Vis methods are insufficient, as they cannot distinguish between the intact bromide and the hydrolyzed alcohol. The following protocols are designed as self-validating systems .

Protocol 1: Kinetic Solubility via Nephelometry (High-Throughput)

Purpose: To determine the maximum concentration of the compound that can be introduced into an aqueous assay buffer before precipitation occurs, critical for in vitro biological assays.

Causality & Rationale: Nephelometry measures particulate scattering. Because the compound will begin hydrolyzing immediately upon contact with water, the measurement must be taken at

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of 1-(1-bromoethyl)-4-tert-butylbenzene in anhydrous DMSO.

-

Serial Dilution: Create a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into PBS (pH 7.4) in a 96-well plate. Ensure final DMSO concentration remains constant (e.g., 1% v/v).

-

Immediate Measurement: Read the plate immediately using a nephelometer (laser scattering at 620 nm).

-

Self-Validation Check: Include a known insoluble standard (e.g., Amiodarone) and a highly soluble standard (e.g., Acetaminophen) on the same plate. The scattering curve of the analyte must be compared against the baseline of the blank (1% DMSO in PBS) to confirm that the scattering is due to the analyte, not buffer artifacts.

Protocol 2: Thermodynamic Solubility & Hydrolytic Stability via HPLC-UV

Purpose: To quantify the exact equilibrium solubility while simultaneously measuring the rate of degradation.

Causality & Rationale: We utilize HPLC-UV to separate the parent bromide from the alcohol degradant based on lipophilicity. Crucial Expert Insight: The mobile phase must utilize Acetonitrile/Water rather than Methanol/Water. If methanol is used, the compound will undergo methanolysis on-column during the run, leading to split peaks and inaccurate quantification.

Step-by-Step Methodology:

-

Incubation: Add an excess of the compound (e.g., 5 mg) to 1 mL of the target aqueous buffer. Shake at 37°C for 24 hours.

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved material.

-

Extraction/Quenching: Extract the supernatant immediately into an equal volume of cold anhydrous Acetonitrile to quench further hydrolysis.

-

Chromatography: Inject onto a C18 Reversed-Phase column. Run a gradient of 50% to 95% Acetonitrile in Water (containing 0.1% TFA to suppress ionization of silanols).

-

Self-Validation (Mass Balance): Quantify both the intact 1-(1-bromoethyl)-4-tert-butylbenzene and the degradation product (1-(4-tert-butylphenyl)ethanol) using pre-established standard curves.

-

Validation Rule: The sum of the molar concentrations of the intact bromide and the alcohol must equal the total dissolved mass. A deficit indicates an alternative degradation pathway (e.g., elimination to a styrene derivative) or loss due to volatility/adsorption.

-

Applications in API Synthesis

Understanding this solubility and stability profile is paramount for process chemists. When utilizing 1-(1-bromoethyl)-4-tert-butylbenzene to synthesize prodrugs or target inhibitors[2]:

-

Avoid Aqueous Bases: Standard Schotten-Baumann conditions (aqueous NaOH/DCM) will lead to significant yield loss via hydrolysis.

-

Use Biphasic Phase-Transfer Catalysis (PTC): If water must be used, employ a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst (like tetrabutylammonium bromide). The high lipophilicity of the tert-butyl group keeps the compound sequestered in the organic layer, protecting it from the aqueous phase while the nucleophile is transferred into the organic layer for the

reaction. -

Preferred Solvents: Conduct alkylations in anhydrous polar aprotic solvents (DMF, DMAc, or NMP) using non-nucleophilic bases (e.g., DIPEA or

) to maximize solubility and prevent solvolysis.

References

-

Tert-butylbenzene | Sigma-Aldrich Source: sigmaaldrich.com URL:1 Citation Index:[1]

-

The Stereochemistry of Aromatic Alkylations. I. Direct Nucleophilic Displacement in Phenols | Journal of the American Chemical Society Source: acs.org URL:3 Citation Index:[3]

-

WO2014151106A1 - Histone demethylase inhibitors Source: google.com (Patents) URL:2 Citation Index:[2]

-

Ethene-1,1-diylbis(phosphonate) | 33016-77-2 - Benchchem Source: benchchem.com URL:4 Citation Index:[4]

Sources

Theoretical Properties and Mechanistic Profiling of 1-(1-Bromoethyl)-4-tert-butylbenzene

An In-Depth Technical Guide for Drug Development and Advanced Organic Synthesis

Executive Summary

In the realm of physical organic chemistry and rational drug design, benzylic halides serve as critical intermediates. Among these, 1-(1-bromoethyl)-4-tert-butylbenzene (CAS: 157581-03-8) stands out as a highly specialized building block [1]. Characterized by a reactive secondary benzylic bromide and a bulky, electron-donating para-tert-butyl group, this molecule is an exemplary model for studying the duality of nucleophilic substitution mechanisms (

Structural and Electronic Profiling

The chemical behavior of 1-(1-bromoethyl)-4-tert-butylbenzene is dictated by the synergistic relationship between its two primary functional groups:

-

Electronic Effects (Carbocation Stabilization): The tert-butyl group at the para position exerts a strong inductive (+I) and hyperconjugative effect across the aromatic

-system. During heterolytic cleavage of the C-Br bond, the resulting secondary benzylic carbocation is significantly stabilized. This lowers the activation energy ( -

Steric Hindrance and Lipophilicity: The bulky tert-butyl moiety restricts rotational degrees of freedom and creates a large hydrophobic surface area. In medicinal chemistry, this motif is frequently utilized to probe deep, lipophilic pockets in target receptors, drastically increasing the overall partition coefficient (LogP) of the resulting pharmacophore.

Quantitative Theoretical Properties

To facilitate predictive modeling in drug development, the theoretical and physicochemical properties of 1-(1-bromoethyl)-4-tert-butylbenzene are summarized below [2]:

| Property | Theoretical Value / Descriptor | Relevance to Synthesis & Drug Design |

| Chemical Formula | Defines stoichiometry and isotopic mass distribution. | |

| Molecular Weight | 241.17 g/mol | Optimal for fragment-based drug discovery (FBDD). |

| CAS Number | 157581-03-8 | Primary identifier for inventory and regulatory tracking. |

| Predicted LogP | ~4.8 | Indicates high lipophilicity; excellent for membrane permeability but requires formulation strategies. |

| Topological Polar Surface Area | 0 Ų | Complete absence of hydrogen bond donors/acceptors; drives purely hydrophobic interactions. |

| Dipole Moment (Estimated) | ~2.1 D | Driven entirely by the polarized |

Mechanistic Reactivity: The / Duality

A hallmark of 1-arylethyl bromides is their ability to undergo concurrent, independent

For 1-(1-bromoethyl)-4-tert-butylbenzene, the reaction rate equation is expressed as:

Because the para-tert-butyl group strongly stabilizes the carbocation, the unimolecular rate constant (

Mechanistic pathway of

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Kinetic Validation of the Pathway (Menschutkin Model)

Causality & Purpose: To empirically isolate the

-

Preparation: Prepare a 0.01 M solution of 1-(1-bromoethyl)-4-tert-butylbenzene in anhydrous acetonitrile. Rationale: Anhydrous conditions prevent background solvolysis by water, ensuring the amine is the sole nucleophile.

-

Titration: Prepare five separate reaction vessels, adding pyridine at varying precise concentrations (e.g., 0.05 M to 0.25 M).

-

Conductometric Monitoring: Incubate at 35 °C. Monitor the reaction via conductivity. Rationale: The formation of the ionic product (pyridinium bromide) linearly increases solution conductivity, providing a real-time, self-validating measure of reaction progress.

-

Data Extraction: Plot the pseudo-first-order rate constants (

) against pyridine concentration. The y-intercept of this linear regression represents

Protocol B: Synthesis of 1-(tert-butyl)-4-(1-fluoroethyl)benzene via Halogen Exchange

Causality & Purpose: Fluorination of benzylic positions is notoriously difficult due to elimination side-reactions. This protocol utilizes Silver Fluoride (AgF) to drive an

-

Substrate Solvation: Dissolve 1.0 equivalent of 1-(1-bromoethyl)-4-tert-butylbenzene in anhydrous acetonitrile under an argon atmosphere.

-

Reagent Addition: Add 1.5 equivalents of anhydrous AgF. Critical Step: Wrap the reaction flask in aluminum foil. AgF and the resulting AgBr are highly light-sensitive; photon-induced degradation will generate radical species, leading to homocoupling impurities.

-

Reaction & Precipitation: Stir vigorously at room temperature for 12 hours. A yellowish-white precipitate (AgBr) will form. Self-Validation: The visual confirmation of this precipitate guarantees that C-Br bond cleavage is occurring.

-

Workup: Filter the suspension through a tightly packed Celite pad to safely remove the finely dispersed AgBr. Wash the pad with minimal ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (100% Hexane) to yield the pure fluoro-derivative.

Step-by-step workflow for the AgF-mediated halogen exchange of the benzylic bromide.

Applications in Medicinal Chemistry

The incorporation of the 1-(4-tert-butylphenyl)ethyl moiety into a drug scaffold serves two primary pharmacological purposes:

-

Targeting Hydrophobic Pockets: The sheer steric bulk of the tert-butyl group makes it an ideal "anchor" for deep, lipophilic binding sites in proteins (e.g., kinase allosteric sites or nuclear hormone receptors).

-

Modulating Pharmacokinetics: While the benzylic position is typically a metabolic liability (prone to CYP450 oxidation), substituting the bromide with a bioisostere (such as fluorine, as demonstrated in Protocol B) dramatically increases the metabolic half-life while retaining the necessary steric geometry for target engagement.

References

-

Lim, C., Kim, S. H., Yoh, S. D., & Tsuno, Y. (1997). The Menschutkin reaction of 1-arylethyl bromides with pyridine: Evidence for the duality of clean SN1 and SN2 mechanisms. Tetrahedron Letters, 38(18), 3243-3246. Available at:[Link]

-

Molaid Chemical Database. (2020). 1-(1-bromoethyl)-4-tert-butylbenzene Reaction with Silver Fluoride. Mola熵化学 (Molaid). Available at: [Link]

literature review of 1-(1-bromoethyl)-4-tert-butylbenzene synthesis

This technical guide provides an authoritative, deep-dive analysis into the synthesis of 1-(1-bromoethyl)-4-tert-butylbenzene (CAS: 157581-03-8)[1]. As a highly versatile electrophilic building block, this secondary benzylic bromide is heavily utilized in medicinal chemistry for cross-coupling reactions, alkylations, and the installation of bulky, lipophilic pharmacophores.

Because the para-tert-butyl group is sensitive to strong Lewis acids (which can trigger retro-Friedel-Crafts dealkylation), the synthetic architecture must rely on mild, highly specific activation strategies. This whitepaper evaluates the two most robust, field-proven methodologies: the radical-mediated Wohl-Ziegler bromination and the nucleophilic Appel reaction.

Retrosynthetic Architecture & Route Selection

The strategic disconnection of 1-(1-bromoethyl)-4-tert-butylbenzene reveals two primary precursors based on the desired reaction paradigm: C–H functionalization versus C–O activation.

Figure 1: Retrosynthetic pathways for 1-(1-bromoethyl)-4-tert-butylbenzene.

-

Route A (Wohl-Ziegler Bromination): Leverages the innate weakness of the benzylic C–H bond (approx. 85 kcal/mol) in 1-ethyl-4-tert-butylbenzene. This is the preferred route for industrial scale-up due to the low cost of starting materials[2].

-

Route B (Appel Reaction): Converts 1-(4-tert-butylphenyl)ethanol to the bromide. This route is preferred in late-stage drug development where precise stoichiometric control is required to absolutely prevent di-brominated byproducts[3].

Mechanistic Causality & Reaction Dynamics

To guarantee synthetic success, one must understand the thermodynamic and kinetic forces driving these transformations.

The Wohl-Ziegler Radical Chain (Route A)

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN)[4].

The Causality of Reagent Selection: Why use NBS instead of elemental bromine (

Figure 2: The self-sustaining radical chain mechanism of the Wohl-Ziegler bromination.

The Appel Reaction Logic (Route B)

The Appel reaction utilizes triphenylphosphine (

Figure 3: Halogenophilic activation and displacement in the Appel reaction.

Empirical Execution: Self-Validating Protocols

The following protocols are designed with built-in observational checkpoints to ensure the chemist can validate the reaction state in real-time.

Protocol A: Wohl-Ziegler Bromination of 1-ethyl-4-tert-butylbenzene

This protocol is optimized for atom economy and scalability.

-

System Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-4-tert-butylbenzene (1.0 equiv, 10 mmol) in anhydrous acetonitrile (0.2 M). Note: Acetonitrile is preferred over traditional

due to modern toxicity standards and superior solubility profiles. -

Reagent Introduction: Add N-Bromosuccinimide (1.05 equiv, 10.5 mmol) and AIBN (0.05 equiv, 0.5 mmol).

-

Validation Check: The mixture will initially appear as a heterogeneous suspension, as NBS is only partially soluble at room temperature.

-

-

Thermal Initiation: Heat the reaction to a gentle reflux (80–85 °C) under an argon atmosphere.

-

Validation Check: As the reaction propagates, the dense NBS solid will be consumed, and lighter, highly crystalline succinimide will precipitate at the surface of the solvent. This phase change is a macroscopic indicator of successful propagation.

-

-

Monitoring & Quenching: Monitor via TLC (Hexanes, UV active). The reaction is typically complete within 2–4 hours. Once the starting material is consumed, cool the mixture to 0 °C to maximize succinimide precipitation.

-

Isolation: Filter the cold mixture through a sintered glass funnel to remove succinimide. Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (100% Hexanes) to yield the pure 1-(1-bromoethyl)-4-tert-butylbenzene as a colorless to pale-yellow oil.

Protocol B: Appel Reaction of 1-(4-tert-butylphenyl)ethanol

This protocol is optimized for absolute chemoselectivity and prevention of over-bromination.

-

System Preparation: Dissolve 1-(4-tert-butylphenyl)ethanol (1.0 equiv, 5 mmol) and carbon tetrabromide (

, 1.1 equiv, 5.5 mmol) in anhydrous dichloromethane (DCM, 0.15 M) under argon. Cool the solution to 0 °C using an ice bath. -

Activation: Add triphenylphosphine (

, 1.2 equiv, 6.0 mmol) portion-wise over 15 minutes.-

Validation Check: The solution will exhibit a distinct color change from clear to pale yellow/orange as the reactive phosphonium species is generated[7].

-

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 1–2 hours.

-

Workup & Purification: Quench the reaction by adding a small amount of methanol (to destroy excess phosphonium species), then concentrate the mixture in vacuo.

-

Validation Check: Do not evaporate to absolute dryness; leave a small volume of DCM.

-

-

Trituration: Add cold hexanes/diethyl ether (4:1) vigorously to the residue. The byproduct, triphenylphosphine oxide (

), will precipitate as a voluminous white solid. Filter the solid, concentrate the filtrate, and pass through a short silica plug to yield the target bromide.

Comparative Analytics

To assist in route selection, the quantitative and qualitative data for both methodologies are summarized below.

| Parameter | Route A: Wohl-Ziegler | Route B: Appel Reaction |

| Starting Material | 1-ethyl-4-tert-butylbenzene | 1-(4-tert-butylphenyl)ethanol |

| Reagents | NBS, AIBN, MeCN | |

| Reaction Paradigm | Radical C–H Substitution | Nucleophilic C–O Substitution |

| Typical Yield | 75% – 85% | 85% – 95% |

| Atom Economy | Moderate (loss of succinimide) | Low (loss of |

| Scalability | Excellent (Industrial standard) | Moderate (Phosphine oxide removal is tedious at scale) |

| Primary Impurity Risk | gem-Dibromination (over-reaction) | Residual |

References

-

Title: Lewis Acid Catalyzed Benzylic Bromination Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: The synthesis of immobilised reagents based on a polymerised Triphenylphosphine scaffold for use in flow chemistry applications Source: University of Pretoria URL: [Link]

-

Title: Tailored conjugates of N-acetylneuraminic acid and small molecules that block virus cell attachment and entry Source: Diva-Portal URL: [Link]

-

Title: Synthesis of Value-Added Intermediates by Continuous Flow Technology Source: Durham E-Theses URL: [Link]

-

Title: Elsevier Editorial System(tm) for European Journal of Medicinal Chemistry Source: UNIPI URL: [Link]

Sources

- 1. aldlab-chemicals_1-(1-bromoethyl)-4-tert-butylbenzene [aldlab.com]

- 2. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. repository.up.ac.za [repository.up.ac.za]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies Utilizing 1-(1-Bromoethyl)-4-tert-butylbenzene

Executive Summary

1-(1-Bromoethyl)-4-tert-butylbenzene (CAS: 157581-03-8) is a highly versatile secondary benzylic bromide widely utilized as a structural building block in medicinal chemistry, agrochemicals, and materials science[1]. Because of its unique structural features—a secondary benzylic reactive center coupled with a bulky, electron-donating para-tert-butyl group—this substrate exhibits a bifurcated reactivity profile. Depending on the reaction environment, it is capable of undergoing both SN1 and SN2 nucleophilic substitutions[2][3].

This application note provides a comprehensive guide to directing the reactivity of this compound toward high-yield N-alkylation (amination) and O-alkylation (Williamson ether synthesis). It details the mechanistic rationales behind solvent and base selection, alongside self-validating experimental protocols designed for reproducible scale-up.

Mechanistic Insights: The Dual Nature of the Substrate

The reactivity of 1-(1-bromoethyl)-4-tert-butylbenzene is dictated by the stability of its corresponding benzylic carbocation and the steric hindrance at the alpha carbon. As a Senior Application Scientist, understanding this duality is critical to preventing unwanted side reactions (such as E2 elimination or racemization).

-

The SN1 Pathway : The para-tert-butyl group exerts a strong inductive and hyperconjugative electron-donating effect, which significantly stabilizes the benzylic carbocation intermediate. In polar protic solvents (e.g., ethanol, water), the SN1 mechanism dominates, leading to a racemic mixture of products.

-

The SN2 Pathway : Despite being a secondary halide, the benzylic position is sufficiently unhindered to permit backside attack by strong nucleophiles. By employing polar aprotic solvents (e.g., MeCN, THF) and strong nucleophiles, the SN2 pathway can be favored, resulting in stereochemical inversion[2][4]. Note that strong, bulky bases (like potassium tert-butoxide) may trigger competing E2 elimination, yielding 1-tert-butyl-4-vinylbenzene; thus, careful nucleophile selection is paramount[4].

Mechanistic bifurcation of 1-(1-bromoethyl)-4-tert-butylbenzene based on solvent and nucleophile.

Experimental Protocols & Workflows

Protocol A: Benzylic Amination (N-Alkylation)

Objective : Synthesis of secondary or tertiary benzylic amines for pharmacophore development. Causality : Acetonitrile (MeCN) is selected as a polar aprotic solvent to suppress the SN1 pathway and promote SN2 displacement. Potassium carbonate (K2CO3) acts as a mild, insoluble inorganic base to scavenge the generated HBr without acting as a strong nucleophile or inducing E2 elimination[5].

Step-by-Step Methodology :

-

Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.2 equiv) and anhydrous K2CO3 (2.0 equiv) to anhydrous MeCN (0.2 M relative to the bromide)[5].

-

Addition : Add 1-(1-bromoethyl)-4-tert-butylbenzene (1.0 equiv) dropwise at room temperature to prevent localized thermal spikes.

-

Reaction : Heat the mixture to 60–80 °C. The elevated temperature provides the activation energy necessary to overcome the steric hindrance of the secondary benzylic position[5].

-

Self-Validation (TLC/HPLC) : Monitor the reaction every 2 hours. The disappearance of the UV-active bromide spot (typically Rf ~ 0.7 in 9:1 Hexane:EtOAc) and the appearance of a more polar amine spot (ninhydrin or Dragendorff active) indicates progression.

-

Workup : Once the starting material is consumed, cool to room temperature, filter through a Celite pad to remove K2CO3 salts, and concentrate the filtrate under reduced pressure.

-

Verification : Purify via flash chromatography. Validate the product via 1H NMR; the benzylic methine proton will shift from ~5.2 ppm (in the bromide) to ~3.5-4.0 ppm (in the amine).

Protocol B: Williamson Ether Synthesis (O-Alkylation)

Objective : Synthesis of bulky benzylic ethers via O-alkylation. Causality : The Williamson ether synthesis requires a strong nucleophile (alkoxide). Sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, driving the equilibrium forward through the evolution of hydrogen gas. THF is chosen as the solvent to solvate the alkoxide while maintaining an aprotic environment to favor SN2 over SN1[4][6].

Step-by-Step Methodology :

-

Deprotonation : Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C under nitrogen. Slowly add the alcohol (1.2 equiv) dissolved in THF[6].

-

Self-Validation (Gas Evolution) : Observe the reaction mixture. The evolution of H2 gas is a visual confirmation of alkoxide formation. Do not proceed until gas evolution completely ceases (typically 30–60 minutes)[7].

-

Alkylation : Add 1-(1-bromoethyl)-4-tert-butylbenzene (1.0 equiv) dropwise to the cold alkoxide solution to minimize E2 elimination side reactions[4].

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Quench : Carefully quench the remaining NaH by the dropwise addition of saturated aqueous NH4Cl at 0 °C.

-

Extraction & Verification : Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate. Verify the ether linkage via 13C NMR (the benzylic carbon typically shifts to 75-85 ppm).

Self-validating experimental workflow for the Williamson ether synthesis.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, yields, and competing mechanisms when utilizing 1-(1-bromoethyl)-4-tert-butylbenzene across different substitution strategies.

| Reaction Type | Dominant Mechanism | Solvent | Base / Additive | Temp | Expected Yield | Competing Side Reaction |

| Amination (N-Alkylation) | SN2 | MeCN | K2CO3 | 60–80 °C | 60–85% | E2 Elimination (Minor) |

| Etherification (O-Alkylation) | SN2 | THF | NaH | 0 °C to RT | 70–90% | E2 Elimination (Moderate) |

| Solvolysis (Hydrolysis) | SN1 | EtOH / H2O | None | Reflux | >90% | Racemization (Major) |

References

-

Tert-butylbenzene | Sigma-Aldrich , sigmaaldrich.com. 1

-

Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides , researcher.life. 2

-

Facilitating the transmetalation step with aryl-zincates in nickel-catalyzed enantioselective arylation of secondary benzylic halides , d-nb.info. 3

-

Benzyl Ethers - Organic Chemistry Portal , organic-chemistry.org. 6

-

The Williamson Ether Synthesis - Master Organic Chemistry , masterorganicchemistry.com. 4

-

Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver , orgosolver.com. 7

-

Development of one-pot benzylic amination reactions of azine N-oxides , bilkent.edu.tr. 5

Sources

- 1. Tert-butylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. d-nb.info [d-nb.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. orgosolver.com [orgosolver.com]

protocol for Grignard reagent formation from 1-(1-bromoethyl)-4-tert-butylbenzene

Target Compound: 1-(1-bromoethyl)-4-tert-butylbenzene Application: Advanced Organometallic Synthesis and Drug Development

Introduction & Mechanistic Insights

The formation of Grignard reagents from secondary benzylic halides is a notoriously challenging transformation in organometallic chemistry. While primary alkyl halides readily undergo oxidative addition with magnesium, secondary benzylic substrates like 1-(1-bromoethyl)-4-tert-butylbenzene (CAS No.: 157581-03-8)[1] are highly prone to side reactions.

The primary mode of failure in these reactions is Wurtz-type homocoupling [2]. Because the benzylic radical and anionic intermediates are highly stabilized by the adjacent aromatic ring, the resulting Grignard reagent is exceptionally nucleophilic. If the concentration of unreacted starting material is too high, the newly formed Grignard reagent will rapidly attack the unreacted bromide via a bimolecular nucleophilic substitution (

Causality-Driven Experimental Design

To suppress Wurtz coupling and drive the reaction toward the desired Grignard reagent, this protocol is engineered around three mechanistic principles:

-

Hyper-Activated Magnesium: Standard magnesium turnings lack the surface area required for rapid oxidative addition. By utilizing finely powdered magnesium activated with 1,2-dibromoethane, the rate of magnesium insertion drastically outpaces the rate of homocoupling.

-

Extreme Dilution (Syringe Pump Addition): The steady-state concentration of the benzylic bromide must be kept near zero.3[3], ensuring that any bromide entering the flask reacts with magnesium rather than the already-formed Grignard reagent.

-

Temperature Control: Initiating and maintaining the addition at 0 °C suppresses the kinetic energy required for the bimolecular homocoupling pathway, while the highly active magnesium ensures the desired insertion still proceeds efficiently.

Reaction Pathways & Visualization

The following diagram illustrates the competing kinetic pathways during the formation of the Grignard reagent.

Mechanistic pathways of Grignard formation vs. Wurtz homocoupling.

Optimization of Reaction Conditions

The quantitative data below demonstrates how altering the physical state of the magnesium and the addition rate directly impacts the yield of the desired Grignard reagent versus the Wurtz dimer.

| Magnesium Source | Addition Rate | Temperature | Grignard Yield (%) | Wurtz Dimer (%) |

| Standard Mg turnings | Bolus (All at once) | 25 °C | 15% | 80% |

| Standard Mg turnings | Slow (1 hour) | 25 °C | 45% | 50% |

| I₂-activated Mg powder | Slow (2 hours) | 0 °C | 75% | 20% |

| Highly Activated Mg Powder | Syringe Pump (3 hours) | 0 °C | >90% | <5% |

Detailed Experimental Protocol

Materials Required

-

Substrate: 1-(1-bromoethyl)-4-tert-butylbenzene (1.0 equiv, 10 mmol, 2.41 g)

-

Metal: Magnesium powder, 50 mesh (3.0 equiv, 30 mmol, 729 mg)

-

Activator: 1,2-dibromoethane (0.05 equiv, 0.5 mmol, 43 µL)

-

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Equipment: Schlenk line, flame-dried 3-neck round-bottom flask, syringe pump.

Step-by-Step Methodology

Step 1: Apparatus Preparation (Strict Anhydrous Conditions)

-

Assemble a 3-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and rubber septa.

-

Flame-dry the apparatus under high vacuum (0.1 mmHg) for 5 minutes.

-

Backfill the apparatus with ultra-pure Argon. Repeat the vacuum/Argon cycle three times. Causality: Even trace moisture will prematurely protonate the Grignard reagent, forming 1-ethyl-4-tert-butylbenzene.

Step 2: Magnesium Activation

-

Quickly add the magnesium powder (729 mg) to the flask under a positive flow of Argon.

-

Add 10 mL of anhydrous THF via syringe to suspend the magnesium.

-

Add 1,2-dibromoethane (43 µL) to the suspension and stir at room temperature for 15 minutes.

-

Observation: You will observe the evolution of ethylene gas and slight warming. Causality: This chemical scrubbing removes the passivating MgO layer, exposing a pristine, highly reactive magnesium surface.

Step 3: Syringe Pump Addition

-

In a separate flame-dried vial, dissolve 1-(1-bromoethyl)-4-tert-butylbenzene (2.41 g) in 10 mL of anhydrous THF to create a 1.0 M solution.

-

Cool the activated magnesium suspension to 0 °C using an ice-water bath.

-

Load the bromide solution into a gas-tight syringe and mount it on a syringe pump.

-

Add the bromide solution to the magnesium suspension at a rate of 3.3 mL/hour (total addition time ~3 hours) with vigorous stirring.

Step 4: Reaction Maturation

-

Once the addition is complete, maintain the reaction at 0 °C for an additional 1 hour.

-

Remove the ice bath and allow the dark grey/brown solution to slowly warm to room temperature over 30 minutes.

-

Allow the excess magnesium powder to settle, yielding a clear, dark solution of the Grignard reagent.

Step 5: Self-Validating Titration Trustworthiness Principle: Never assume 100% conversion. A self-validating protocol requires empirical confirmation of the active nucleophile concentration.

-

Withdraw a 1.00 mL aliquot of the supernatant Grignard solution via a dry syringe.

-

Quench into a standardized solution of iodine (

) and LiCl in anhydrous THF until the brown iodine color persists. -

Calculate the exact molarity of the Grignard reagent based on the iodine consumed. The expected concentration is approximately 0.45 M.

References

-

Kjonaas, R. "Synthesis of Ibuprofen." Scribd / Journal of Chemical Education. URL:[Link]

Sources

Application Notes & Protocols: 1-(1-bromoethyl)-4-tert-butylbenzene as a Versatile Precursor for Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of 1-(1-bromoethyl)-4-tert-butylbenzene, a key building block in modern medicinal chemistry. We detail its synthesis, elucidate the rationale behind its reactivity, and provide validated, step-by-step protocols for its conversion into high-value pharmaceutical intermediates. The strategic incorporation of the tert-butyl group offers steric influence and enhanced lipophilicity, properties that are frequently leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The protocols herein focus on the synthesis of profen-class scaffolds and chiral amine synthons, demonstrating the precursor's utility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of 1-(1-bromoethyl)-4-tert-butylbenzene

In the landscape of pharmaceutical synthesis, the selection of starting materials is paramount. 1-(1-bromoethyl)-4-tert-butylbenzene emerges as a precursor of significant interest due to its dual-functionality. The molecule's architecture combines a reactive benzylic bromide with a sterically demanding tert-butyl group.

-

Reactive Center : The carbon-bromine bond is the molecule's reactive hub. As a benzylic halide, the bromine is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state in nucleophilic substitution reactions. This makes the compound an ideal electrophile for forming new carbon-carbon and carbon-heteroatom bonds.[2]

-

Pharmacophoric Influence : The 4-tert-butylphenyl moiety is a common structural motif in medicinal chemistry.[3][4] It imparts lipophilicity, which can enhance membrane permeability and influence drug distribution. Its steric bulk can also provide selectivity for specific enzyme or receptor binding pockets.

This guide provides reliable methodologies for the synthesis of the precursor itself and its subsequent conversion into foundational intermediates for active pharmaceutical ingredients (APIs).

Synthesis of the Precursor: A Two-Step Approach

The most common and efficient route to 1-(1-bromoethyl)-4-tert-butylbenzene begins with commercially available tert-butylbenzene. The synthesis involves a Friedel-Crafts acylation followed by an α-bromination.

Sources

The Synthetic Utility of 1-(1-Bromoethyl)-4-tert-butylbenzene: A Guide for Organic Chemists

Introduction

1-(1-Bromoethyl)-4-tert-butylbenzene is a versatile, yet under-documented, secondary benzylic bromide that holds significant potential as a key intermediate in organic synthesis. Its structure, featuring a reactive secondary benzylic bromide and a bulky tert-butyl group, allows for a range of chemical transformations. The tert-butyl moiety can impart desirable properties such as increased solubility in organic solvents and steric hindrance, which can be strategically employed to influence regioselectivity in subsequent reactions. This guide provides a comprehensive overview of the synthesis and primary applications of 1-(1-bromoethyl)-4-tert-butylbenzene, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of 1-(1-Bromoethyl)-4-tert-butylbenzene

The most common route to 1-(1-bromoethyl)-4-tert-butylbenzene involves the benzylic bromination of 4-tert-butylethylbenzene. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions. The reaction proceeds via a free radical mechanism, where the benzylic position is selectively brominated due to the resonance stabilization of the resulting benzylic radical.

Core Applications in Organic Synthesis

The reactivity of 1-(1-bromoethyl)-4-tert-butylbenzene is dominated by its nature as a secondary benzylic halide. This structure allows it to participate in a delicate balance of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The choice of reagents and reaction conditions is therefore paramount in directing the outcome of the synthesis.

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

1-(1-bromoethyl)-4-tert-butylbenzene is an excellent substrate for introducing a variety of nucleophiles at the benzylic position. The reaction can proceed through either an SN1 or SN2 pathway, and the operative mechanism is highly dependent on the reaction conditions.

-

SN1 Pathway: Favored by polar protic solvents (e.g., water, alcohols) and weak nucleophiles. The rate-determining step is the formation of a resonance-stabilized secondary benzylic carbocation.[1][2] This pathway typically leads to a racemic mixture of products if the starting material is chiral.

-

SN2 Pathway: Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) and strong, non-bulky nucleophiles.[3] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the benzylic carbon.[3]

The competition between SN1 and SN2 pathways for secondary benzylic halides makes the careful selection of solvent and nucleophile critical for achieving the desired product.[3]

Protocol 1: SN2 Synthesis of 1-(1-Azidoethyl)-4-tert-butylbenzene

This protocol details the synthesis of an azide, a versatile functional group that can be further transformed into amines, amides, or participate in "click" chemistry.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(1-Bromoethyl)-4-tert-butylbenzene | 241.16 | 10.0 | 2.41 g |

| Sodium Azide (NaN₃) | 65.01 | 15.0 | 0.975 g |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL |

| Diethyl ether | 74.12 | - | 150 mL |

| Water | 18.02 | - | 100 mL |

| Brine, saturated | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(1-bromoethyl)-4-tert-butylbenzene (2.41 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (50 mL).

-

Add sodium azide (0.975 g, 15.0 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(1-azidoethyl)-4-tert-butylbenzene.

Elimination Reactions: Synthesis of 4-tert-Butylstyrene

Elimination reactions of 1-(1-bromoethyl)-4-tert-butylbenzene provide a direct route to 4-tert-butylstyrene, a valuable monomer in polymer synthesis. These reactions can proceed via E1 or E2 mechanisms, often in competition with substitution reactions.

-

E1 Pathway: Favored by weak bases and polar protic solvents, proceeding through the same carbocation intermediate as the SN1 reaction.[4]

-

E2 Pathway: Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) and requires an anti-periplanar arrangement of the beta-hydrogen and the bromine leaving group.[5] This pathway is often preferred for maximizing the yield of the alkene product.

Protocol 2: E2 Elimination to Synthesize 4-tert-Butylstyrene

This protocol utilizes a strong, sterically hindered base to favor the E2 pathway and minimize the formation of substitution byproducts.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-(1-Bromoethyl)-4-tert-butylbenzene | 241.16 | 10.0 | 2.41 g |

| Potassium tert-butoxide (t-BuOK) | 112.21 | 15.0 | 1.68 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL |

| Diethyl ether | 74.12 | - | 100 mL |

| Water | 18.02 | - | 50 mL |

| Brine, saturated | - | - | 30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-